molecular formula C11H13NO3 B13004446 Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B13004446
M. Wt: 207.23 g/mol
InChI Key: ADKZJGYVJHJLDS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are commonly found in various therapeutic agents

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions typically involve controlled temperatures and solvent systems to ensure regioselectivity and high yields.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating biological processes such as oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKZJGYVJHJLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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